[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
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Overview
Description
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a compound that features a pyrazole ring substituted with a dimethyl group and a thiophene ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the formation of the pyrazole and thiophene rings followed by their coupling. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable thiophene derivative under conditions that promote the formation of the desired amine linkage. This can be achieved using reagents such as hydrazines and enaminones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce a fully saturated amine derivative.
Scientific Research Applications
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-tubercular agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit the function of a bacterial enzyme, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative.
5-fluorothiophene: A thiophene derivative with a similar substitution pattern.
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C11H14FN3S |
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Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C11H14FN3S/c1-8-5-14-15(2)10(8)7-13-6-9-3-4-11(12)16-9/h3-5,13H,6-7H2,1-2H3 |
InChI Key |
SAJLFJMUZSDCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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